![molecular formula C19H16ClN3O3S2 B2474036 N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide CAS No. 940261-35-8](/img/structure/B2474036.png)

N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

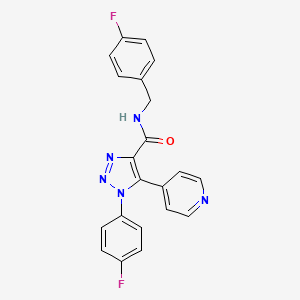

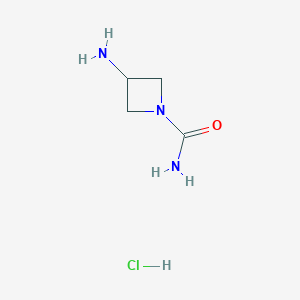

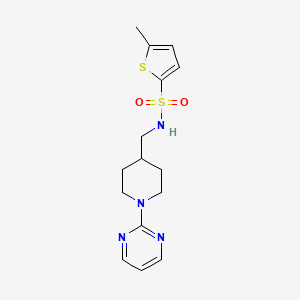

The compound is a complex organic molecule with several functional groups. It contains a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur. It also has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a chlorophenyl group, which is a benzene ring with a chlorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazolidine and pyridine rings would contribute to the rigidity of the molecule, while the chlorophenyl group could potentially participate in pi stacking interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyridine ring and the electronegative chlorine atom could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación

Electrocatalysis with Polymetallic Amorphous Materials

Amorphous materials, characterized by their metastable state and numerous “dangling bonds,” are more active than crystalline counterparts. Researchers have developed facile preparation methods for polymetallic amorphous materials to enhance electrochemical performance. These materials play a crucial role in electrocatalytic reactions, such as the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), carbon dioxide reduction reaction (CO₂RR), and more . The challenge lies in reducing reliance on precious metals to make these processes more cost-effective.

Energy Harvesting and Sensing Using PiezoGels

PiezoGels, functional materials with piezoelectric properties, find applications in energy harvesting and sensing. Hydrogels, specifically, have advantages due to their flexibility and biocompatibility. Researchers explore PiezoGels for energy conversion from mechanical vibrations and their use in wound dressing materials .

Rare Earth-Based Nanomaterials in Supercapacitors and Batteries

Rare earth-based nanomaterials exhibit unique properties, making them promising candidates for supercapacitors, batteries, sensors, and solar cells. Researchers investigate their electrochemical behavior, aiming to improve energy storage and conversion devices .

ZnO Single Crystals for Optoelectronic Devices

Zinc oxide (ZnO) single crystals play a pivotal role in high-efficiency semiconductor photoelectronic devices. Their wide bandgap (3.4 eV) and large free exciton binding energy make them suitable for UV optoelectronics, including LEDs, laser diodes, and photodetectors. High-quality ZnO single crystals are essential for achieving superior device performance .

Thermostable ZnO Materials

Efforts are underway to fabricate highly thermostable ZnO materials. Researchers focus on intentional doping to achieve n-type ZnO with high mobility and high electron concentration. Additionally, they propose a conceptual approach for fabricating highly thermostable p-type ZnO materials based on preliminary research .

Climate Change Adaptation Solutions

While not directly related to the compound, science, technology, and innovation solutions are being explored to increase participation in climate change adaptation. Researchers analyze best practices and their internal and external validity to address this critical global challenge .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3S2/c1-27-17-14(3-2-8-22-17)16(24)21-9-10-23-18(25)15(28-19(23)26)11-12-4-6-13(20)7-5-12/h2-8,11H,9-10H2,1H3,(H,21,24)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUUGPTZTFXPTQ-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=C(C=CC=N1)C(=O)NCCN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(methylsulfanyl)pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2473956.png)

![3-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2473962.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2473963.png)